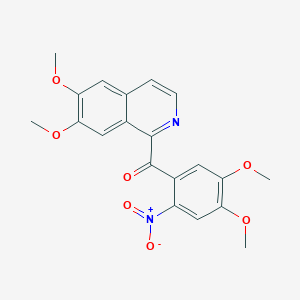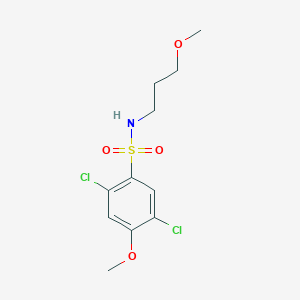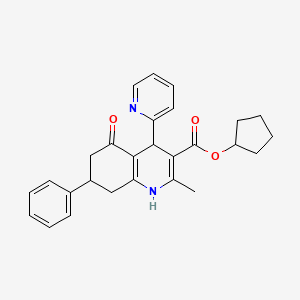
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone
Descripción general
Descripción
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone, also known as DIPM, is a chemical compound that has been widely studied for its potential biological and pharmacological properties. DIPM belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications.
Mecanismo De Acción
The exact mechanism of action of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone is not fully understood, but it is believed to interact with certain enzymes and proteins in cells, leading to changes in their activity and function. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a promising candidate for anti-cancer therapy.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of cell migration and invasion. Additionally, this compound has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone, including:
1. Further investigation of the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Development of this compound-based fluorescent probes for imaging biological samples.
3. Exploration of the potential use of this compound as an anti-cancer agent, including in combination with other drugs.
4. Investigation of the potential use of this compound in the treatment of oxidative stress-related diseases.
5. Development of new and more efficient synthesis methods for this compound.
In conclusion, this compound is a promising candidate for various scientific applications, including as a fluorescent probe for imaging biological samples, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes and proteins. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in various scientific applications.
Métodos De Síntesis
The synthesis of (6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves the reaction between 6,7-dimethoxy-1-isoquinolinecarboxylic acid and 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable base. This reaction leads to the formation of this compound as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
(6,7-dimethoxy-1-isoquinolinyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been studied for its potential use in various scientific applications, including as a fluorescent probe for imaging biological samples, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes and proteins.
Propiedades
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(4,5-dimethoxy-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7/c1-26-15-7-11-5-6-21-19(12(11)8-16(15)27-2)20(23)13-9-17(28-3)18(29-4)10-14(13)22(24)25/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPOSDABMOWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942478 | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20323-72-2 | |
| Record name | NSC146066 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)
![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)

![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4982787.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)

![3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)
